Ethyl (4-bromo-2-fluorobenzoyl)acetate
Description
Contextualization within Halogenated Aromatic β-Keto Esters
Ethyl (4-bromo-2-fluorobenzoyl)acetate belongs to the class of halogenated aromatic β-keto esters. These compounds are characterized by a ketone and an ester functional group separated by a methylene (B1212753) group, with one or more halogen atoms attached to the aromatic ring. β-Keto esters are well-established as pivotal intermediates in organic synthesis due to the reactivity of the dicarbonyl system and the acidity of the α-hydrogens. atlantis-press.com The presence of halogens on the aromatic ring further modulates the electronic properties and reactivity of these molecules, opening up additional avenues for chemical transformations. nih.gov
The general synthesis of β-keto esters, including halogenated aromatic variants, is often achieved through the Claisen condensation. mdpi.com This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. For the synthesis of this compound, a plausible route would involve the Claisen condensation between ethyl acetate (B1210297) and a derivative of 4-bromo-2-fluorobenzoic acid, such as its corresponding ester or acid chloride. The reaction typically proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzoyl derivative.
Strategic Significance of Bromine and Fluorine Substituents in Chemical Synthesis
The bromine and fluorine atoms in this compound are not mere spectators; they play a crucial strategic role in directing chemical reactions and imparting specific properties to the final products.
The bromine atom, being a relatively large and polarizable halogen, serves as an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the para-position of the benzoyl ring, providing a powerful tool for molecular diversification. Furthermore, bromine can direct electrophilic aromatic substitution to specific positions on the ring.
The fluorine atom, positioned ortho to the carbonyl group, exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of the adjacent carbonyl group and the acidity of the α-hydrogens of the β-keto ester moiety. In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. nih.gov Its presence can block metabolic pathways and alter the pKa of nearby functional groups. The combination of bromine and fluorine provides a unique set of electronic and steric properties that can be exploited in the design of novel bioactive compounds.
Overview of this compound as a Versatile Synthetic Intermediate
The true value of this compound lies in its versatility as a synthetic intermediate. The β-keto ester functionality is a precursor to a multitude of heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.
For instance, β-keto esters are classical starting materials for the synthesis of:
Pyrazoles: Reaction with hydrazine (B178648) derivatives leads to the formation of pyrazole (B372694) rings, a common scaffold in many pharmaceutical agents. nih.govchemicalbook.comprocurenbuy.comchemdict.com
Isoxazoles: Condensation with hydroxylamine (B1172632) provides access to isoxazole (B147169) derivatives, another important class of heterocycles. beilstein-journals.orgsciensage.infoorganic-chemistry.org
Quinolones: These can be synthesized through cyclization reactions involving β-keto esters and aniline (B41778) derivatives. The resulting quinolone core, often fluorinated, is a key feature of many antibacterial drugs. nih.govsigmaaldrich.com
The presence of the 4-bromo and 2-fluoro substituents on the benzoyl ring of this compound means that the resulting heterocyclic products will be correspondingly substituted. This allows for the direct incorporation of these strategically important halogens into the final target molecules, streamlining the synthetic process and providing access to novel chemical entities with potentially enhanced biological activities. For example, the synthesis of a 6-bromo-8-fluoro-substituted quinolone could potentially be achieved using this intermediate. atlantis-press.comsynthenta.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLMOVPIFSXARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252630 | |
| Record name | Ethyl 4-bromo-2-fluoro-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112704-80-0 | |
| Record name | Ethyl 4-bromo-2-fluoro-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112704-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-bromo-2-fluoro-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Route Design
Precursor Synthesis Strategies for the 4-Bromo-2-fluorobenzoyl Moiety
The formation of the 4-bromo-2-fluorobenzoyl core is a critical first step, involving carefully controlled reactions to install the desired halogen substituents on the benzene (B151609) ring.
Synthesis of 4-Bromo-2-fluorobenzoic Acid
A primary precursor, 4-bromo-2-fluorobenzoic acid, can be synthesized through several strategic routes. One common method involves the oxidation of a substituted toluene. For instance, 1-bromo-2-fluoro-4-methylbenzene can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) in a pyridine (B92270) and water mixture. chemicalbook.com This reaction, typically conducted at elevated temperatures, transforms the methyl group into a carboxylic acid, yielding 4-bromo-2-fluorobenzoic acid. chemicalbook.com
Another approach starts from 4-bromo-2-fluorobenzaldehyde. chemicalbook.com This method utilizes an oxidation reaction with sodium chlorite (B76162) in the presence of a phosphate (B84403) buffer and a chlorine scavenger. chemicalbook.com A greener chemistry approach involves the cobalt-catalyzed aerobic oxidation of 2-fluoro-4-bromotoluene, using initiators like 2,2'-azobis(isobutyronitrile) (AIBN) under oxygen pressure. chemicalbook.com
| Starting Material | Reagents | Yield | Reference |
| 1-bromo-2-fluoro-4-methylbenzene | Potassium permanganate, pyridine, water | 73% | chemicalbook.com |
| 4-bromo-2-fluorobenzaldehyde | Sodium chlorite, sodium dihydrogen phosphate, hydrogen peroxide | 82% | chemicalbook.com |
| 2-fluoro-4-bromotoluene | Cobalt(II) diacetate tetrahydrate, AIBN, sodium bromide, oxygen | 88% | chemicalbook.com |
Preparation of 4-Bromo-2-fluorobenzoyl Chloride
The conversion of 4-bromo-2-fluorobenzoic acid to its more reactive acid chloride derivative, 4-bromo-2-fluorobenzoyl chloride, is a crucial activation step. This is commonly achieved by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, effectively replacing the hydroxyl group of the carboxylic acid with a chlorine atom. The reaction is typically performed in an inert solvent. Another effective reagent for this conversion is oxalyl chloride, often used in the presence of a catalytic amount of dimethylformamide (DMF).
Controlled Halogenation and Halogen-Exchange Reactions in Benzoyl Precursors
The precise placement of halogen atoms on the benzoyl ring is paramount. Controlled halogenation reactions are often guided by the directing effects of existing substituents. For instance, the bromination of o-fluoroaniline can be controlled to produce 2-fluoro-4-bromoaniline, which can then be converted to the target benzoic acid derivative. google.com
Halogen-exchange reactions, such as the Finkelstein reaction, offer another avenue for introducing specific halogens. While less common for introducing fluorine directly onto an aromatic ring under these conditions, related technologies like the Halex reaction (halogen exchange) are pivotal in industrial aromatic fluorination, often requiring high temperatures and specific catalysts. Copper-catalyzed C-H halogenation is an emerging field that allows for the direct and selective introduction of halogens onto an aromatic ring, potentially offering more efficient routes to precursors. sigmaaldrich.com
Esterification and Acylation Approaches to Ethyl (4-bromo-2-fluorobenzoyl)acetate
With the activated benzoyl precursor in hand, the subsequent step involves the formation of the ethyl ester and the introduction of the acetate (B1210297) moiety.
Direct Esterification from 4-Bromo-2-fluorobenzoic Acid (e.g., Thionyl Chloride or Acid Catalysis)
A straightforward method for synthesizing the ethyl ester of 4-bromo-2-fluorobenzoic acid is through direct esterification. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture to drive the equilibrium towards the ester product. echemi.com
Alternatively, the carboxylic acid can first be converted to the acid chloride using thionyl chloride, as described previously. The resulting 4-bromo-2-fluorobenzoyl chloride is then reacted with ethanol. This method is often preferred as it proceeds under milder conditions and is generally higher yielding than direct acid-catalyzed esterification. echemi.com
| Method | Reagents | Key Features | Reference |
| Fischer-Speier Esterification | Ethanol, Concentrated Sulfuric Acid | Equilibrium-driven, requires excess alcohol or removal of water. | echemi.com |
| Thionyl Chloride Method | Thionyl Chloride, Ethanol | Forms the acid chloride in situ or as an isolated intermediate for a more reactive esterification. | echemi.comcommonorganicchemistry.com |
Carbodiimide-Mediated Esterification Protocols (e.g., EDCI/DMAP Systems)
For substrates that may be sensitive to the harsh conditions of acid-catalyzed or thionyl chloride-mediated esterification, carbodiimide-mediated coupling reactions provide a milder alternative. The Steglich esterification is a prominent example, utilizing a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in combination with a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org
In this process, the carboxylic acid reacts with EDCI to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, forming an even more reactive acylpyridinium species, which is readily attacked by the alcohol (ethanol) to form the desired ester. organic-chemistry.org This method is known for its high yields and tolerance of a wide range of functional groups. nih.gov
The synthesis of this compound itself is a final acylation step, often involving the Claisen condensation of ethyl 4-bromo-2-fluorobenzoate with ethyl acetate in the presence of a strong base like sodium ethoxide.
Nucleophilic Acyl Substitution Strategies
A primary route for synthesizing this compound involves a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.orglibretexts.org This strategy typically utilizes 4-bromo-2-fluorobenzoyl chloride and diethyl propanedioate (also known as diethyl malonate). The reaction proceeds through an addition-elimination mechanism where the nucleophilic enolate of diethyl propanedioate attacks the electrophilic carbonyl carbon of the acid chloride. libretexts.orglibretexts.org This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to yield the desired product. libretexts.orglibretexts.org
The general transformation can be represented as follows:
Reactants: 4-bromo-2-fluorobenzoyl chloride and Diethyl propanedioate
Product: this compound
Key Transformation: Formation of a new carbon-carbon bond between the acyl group and the malonate moiety.
Optimization of Reaction Parameters for Enhanced Yield and Purity
To maximize the efficiency of the synthesis, various reaction parameters are systematically investigated and optimized.
The choice of solvent is critical in the synthesis of this compound. A suitable solvent must effectively dissolve the reactants while facilitating the reaction kinetics. Solvents such as dichloromethane (B109758) and ethyl acetate are often employed. google.com In some cases, a mixture of solvents like dichloromethane/methanol (B129727) or ethyl acetate with methanol can be used, particularly to enhance the solubility of polar compounds. chemrxiv.org The selection of an optimal solvent system is crucial for achieving high yields and purity.
Temperature and reaction time are key parameters that influence the outcome of the synthesis. For instance, in related preparations, reaction temperatures can range from 70-110 °C with reaction times of 12-18 hours to drive the reaction to completion. google.com Careful control of these parameters is essential to ensure the formation of the desired product while minimizing the formation of byproducts. The reaction progress is often monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time.
The synthesis is often facilitated by the use of a base and sometimes a catalyst. Bases such as triethylamine (B128534) are used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. semanticscholar.org Catalysts like 4-dimethylaminopyridine (DMAP) and pyridine can significantly accelerate the rate of acylation reactions. semanticscholar.org DMAP, in particular, is known to be a highly effective catalyst for acylations that are otherwise slow or inefficient. semanticscholar.org The choice and concentration of the base and catalyst are critical for optimizing the reaction rate and yield.
| Parameter | Investigated Options | General Role |
| Catalyst | DMAP, Pyridine | To accelerate the rate of the nucleophilic acyl substitution. semanticscholar.org |
| Base | Triethylamine | To neutralize the acid byproduct (HCl) and drive the reaction forward. semanticscholar.org |
Advanced Purification and Isolation Techniques
Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities.
Column chromatography is a widely used technique for the purification of this compound. orgsyn.orgorgsyn.org The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate. orgsyn.orgmnstate.edu The polarity of the eluent is optimized to achieve good separation of the desired product from impurities. mnstate.edu
Preparative thin-layer chromatography (prep-TLC) is another valuable technique for purification, especially for smaller scale reactions or when high purity is required. chemrxiv.orgreddit.com The crude mixture is applied as a band onto a TLC plate, which is then developed in a suitable solvent system. reddit.com The band corresponding to the product is scraped off, and the product is extracted from the silica gel using a polar solvent like ethyl acetate. chemrxiv.orgreddit.com
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | Differential partitioning of components between the stationary and mobile phases based on polarity. orgsyn.orgmnstate.edu |
| Preparative TLC | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate | Separation based on differential migration of components up the plate, driven by the mobile phase. chemrxiv.orgreddit.com |
Recrystallization Techniques for Crystalline Product Isolation
The purification of the final crystalline product, this compound, is a critical step to ensure high purity, which is essential for its subsequent applications. Recrystallization is a paramount technique for the purification of solid organic compounds, leveraging the differences in solubility of the compound and its impurities in a given solvent at different temperatures. The selection of an appropriate solvent is the cornerstone of a successful recrystallization, aiming for high solubility of the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Detailed Research Findings
While specific recrystallization protocols for this compound are not extensively detailed in publicly available literature, a robust methodology can be designed based on its chemical structure and known physical properties. The compound is a solid with a relatively low melting point of 40-44 °C. sigmaaldrich.comsigmaaldrich.com This low melting point necessitates careful solvent selection to prevent the compound from "oiling out" (melting in the hot solvent rather than dissolving), which would hinder the formation of pure crystals.
The structure of this compound features a halogenated aromatic ring, a ketone, and an ester functional group, rendering it a moderately polar molecule. This polarity profile guides the choice of suitable solvents. A solvent or a solvent system with a polarity that is complementary to the target compound is generally preferred.
A systematic approach to developing a recrystallization procedure involves screening various solvents. Small-scale trials are typically conducted to identify a solvent that dissolves the compound when hot but affords a good yield of crystals upon cooling. Given the compound's melting point, solvents with boiling points significantly higher than 44 °C are desirable.
Proposed Recrystallization Protocol:
Solvent Selection: Based on the principle of "like dissolves like," solvents of intermediate polarity are likely candidates. Alcohols such as ethanol or isopropanol, or a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, would be appropriate to test. The ideal solvent will dissolve the crude this compound at its boiling point while showing limited solubility at lower temperatures.
Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimum amount of the chosen hot solvent is added to dissolve the compound completely. The use of a minimal amount of solvent is crucial for maximizing the recovery yield.
Hot Filtration (if necessary): If insoluble impurities are present, a hot gravity filtration step is performed to remove them. This is executed quickly to prevent premature crystallization in the funnel.
Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling encourages the formation of large, well-defined crystals, which are typically purer than small, rapidly formed crystals. Subsequently, the flask can be placed in an ice bath to maximize the precipitation of the product from the solution.
Isolation and Washing: The crystalline product is collected by vacuum filtration using a Büchner funnel. The collected crystals are then washed with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
Drying: The purified crystals are dried under vacuum to remove any residual solvent. The melting point of the dried crystals can then be measured to assess their purity. A sharp melting point range close to the literature value indicates a high degree of purity.
Due to the low melting point of this compound, recrystallization can be challenging as the compound may separate as an oil. wisc.edu In such cases, using a larger volume of solvent or employing a solvent pair where the compound is very soluble in one and poorly soluble in the other can be effective.
Interactive Data Table: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale for Consideration |
| Ethanol | 78 | Polar | Good general solvent for moderately polar compounds. |
| Isopropanol | 82 | Polar | Similar to ethanol, with a slightly higher boiling point. |
| Ethyl Acetate | 77 | Intermediate | The ester functional group may enhance solubility. |
| Hexane/Ethyl Acetate | Variable | Variable | A non-polar/intermediate polarity solvent pair allows for fine-tuning of solubility. |
| Ethanol/Water | Variable | Variable | A polar solvent system that can be adjusted to achieve optimal solubility characteristics. |
Mechanistic Investigations of Reactions Involving Ethyl 4 Bromo 2 Fluorobenzoyl Acetate
Detailed Reactivity Analysis of the β-Keto Ester Functionality
The β-keto ester group is a key reactive center in Ethyl (4-bromo-2-fluorobenzoyl)acetate, exhibiting characteristic tautomerism and susceptibility to nucleophilic attack.
The α-hydrogens located between the two carbonyl groups of the β-keto ester are acidic, allowing for the existence of a tautomeric equilibrium between the keto and enol forms. The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. The position of this equilibrium is sensitive to solvent polarity, temperature, and the electronic nature of the substituents on the aromatic ring. The electron-withdrawing fluorine and bromine atoms enhance the acidity of the α-protons, thereby influencing the keto-enol equilibrium.
Table 1: Factors Influencing Keto-Enol Tautomerism
| Factor | Influence on Equilibrium |
| Solvent | Non-polar solvents tend to favor the enol form through stabilization of the intramolecular hydrogen bond. Polar solvents can solvate the keto form, shifting the equilibrium in its favor. |
| Temperature | The effect of temperature is variable and can depend on the solvent system. |
| Substituents | The electron-withdrawing nature of the bromo and fluoro groups on the benzoyl ring increases the acidity of the α-protons, which can affect the stability of the corresponding enolate. |
The β-keto ester moiety presents two electrophilic carbonyl carbons: the ketonic and the ester carbonyls. Generally, the ketonic carbonyl is more reactive towards nucleophiles than the ester carbonyl. This is because the ester group is stabilized by resonance, which reduces the electrophilicity of its carbonyl carbon. Computational analyses using methods like condensed Fukui functions can provide insights into the susceptibility of these centers to nucleophilic attack. nih.gov
Exploration of Aromatic Halogen Reactivity (Bromine and Fluorine)
The presence of both bromine and fluorine on the aromatic ring allows for selective functionalization through distinct reaction mechanisms.
In nucleophilic aromatic substitution (SNAAr) reactions, a nucleophile replaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must be activated by electron-withdrawing groups. In this compound, the benzoyl group acts as such an activating group. A key feature of SNAAr is that the rate-determining step is the initial attack of the nucleophile. youtube.comyoutube.com Consequently, the reaction is favored by a more polarized carbon-halogen bond, making the carbon more electrophilic. Due to fluorine's high electronegativity, the carbon-fluorine bond is more polarized than the carbon-bromine bond, making the fluorine atom a better leaving group in this specific context. youtube.comyoutube.com
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. bris.ac.uk In these reactions, the reactivity of the halogen is generally inversely proportional to the carbon-halogen bond strength. The carbon-bromine bond is weaker than the carbon-fluorine bond, making the bromine atom significantly more reactive in common palladium- or nickel-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. core.ac.uk This differential reactivity allows for selective functionalization at the bromine-bearing position while leaving the fluorine atom untouched for potential subsequent transformations.
Table 2: Relative Reactivity of Aromatic Halogens in Metal-Catalyzed Cross-Coupling
| Halogen | Typical Reactivity in Oxidative Addition |
| Fluorine | Low |
| Bromine | High |
Elucidation of Derivatization Reaction Mechanisms
The dual reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The reaction mechanisms typically involve the initial interaction of a binucleophile with the β-keto ester functionality, followed by a cyclization step.
For example, in reactions with binucleophiles, the more nucleophilic center of the reagent will typically attack the more electrophilic ketone carbonyl of the β-keto ester. researchgate.net This is often followed by a condensation reaction to form an intermediate which then undergoes intramolecular cyclization to yield the final heterocyclic product. The specific nature of the binucleophile will determine the resulting heterocyclic system.
Table 3: Mechanistic Outline for Heterocycle Synthesis
| Binucleophile | Potential Heterocyclic Product | General Mechanistic Steps |
| Hydrazine (B178648) | Pyrazole (B372694) | 1. Nucleophilic attack on the ketone carbonyl. 2. Condensation to form a hydrazone. 3. Intramolecular cyclization and aromatization. |
| Hydroxylamine (B1172632) | Isoxazole (B147169) | 1. Nucleophilic attack on the ketone carbonyl. 2. Condensation to form an oxime. 3. Intramolecular cyclization. |
| Amidines/Guanidine | Pyrimidine | 1. Condensation with the β-dicarbonyl system. 2. Cyclization and dehydration. |
Condensation Reactions with Binucleophiles (e.g., diamines leading to heterocyclic systems)
The reaction of β-keto esters like this compound with binucleophiles, such as 1,2-diaminobenzene, is a powerful method for constructing heterocyclic systems. The formation of quinoxalines, for instance, proceeds through a sequential mechanism. The process begins with an aza-Michael addition, where one of the amino groups of the diamine attacks the β-carbon of the keto ester. rsc.org This is followed by an intramolecular cyclization, where the second amino group attacks the ketone carbonyl carbon. The resulting intermediate then undergoes dehydration (loss of a water molecule) to form the stable aromatic quinoxaline (B1680401) ring system. This cascade reaction efficiently builds complex molecular architectures from relatively simple starting materials. rsc.org
Mechanisms of Self-Dimerization and Krapcho Dealkoxycarbonylation in β-Keto Esters
Aryl β-ketoesters can undergo a self-sorting domino reaction that involves both self-dimerization and dealkoxycarbonylation. rsc.orgresearchgate.net This process can be initiated by systems like I2/Cu, proceeding through a tandem sequence in one pot. rsc.org The reaction first involves iodination at the α-carbon, followed by a self-dimerization step.
Subsequently, the dimer undergoes a Krapcho dealkoxycarbonylation. The Krapcho reaction is a specific method for the dealkoxycarbonylation of esters that contain an α-electron-withdrawing group. organicreactions.org The mechanism involves the nucleophilic attack of a halide ion (like Cl⁻ or I⁻) on the ethyl group of the ester in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org This cleaves the ethyl group, forming a carboxylate intermediate. This intermediate then readily loses carbon dioxide (decarboxylation) to generate a stabilized carbanion, which is subsequently protonated by a source like water to yield the final product. wikipedia.org This reaction is typically performed in polar aprotic solvents like DMSO at elevated temperatures. wikipedia.org
| Reaction Step | Description | Typical Conditions |
|---|---|---|
| Self-Dimerization | Two molecules of the β-ketoester couple, often initiated by tandem iodination. rsc.org | I2/Cu system, open air. rsc.orgresearchgate.net |
| Krapcho Dealkoxycarbonylation | Removal of the ethyl carboxylate group via nucleophilic attack by a halide followed by decarboxylation. wikipedia.org | Polar aprotic solvent (e.g., DMSO), heat, presence of salt (e.g., NaCl, LiCl). organicreactions.org |
Michael Addition Reactions and Subsequent Transformations
The Michael addition is a conjugate addition reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.org The enolate of this compound, formed by deprotonation at the α-carbon with a suitable base, can act as a potent Michael donor. libretexts.orgresearchgate.net
The mechanism proceeds in three main steps:
Enolate Formation: A base removes the acidic α-proton located between the two carbonyl groups to form a resonance-stabilized enolate.
Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com
Protonation: The resulting enolate intermediate is then protonated to give the final 1,5-dicarbonyl product. masterorganicchemistry.com
These Michael adducts are valuable intermediates themselves. Subsequent transformations can include intramolecular cyclizations (such as an aldol (B89426) reaction to form a Robinson annulation product) or other functional group manipulations, leading to a diverse array of complex molecules. rsc.org
Intramolecular Cyclization Pathways
Following an initial intermolecular reaction, the resulting product containing this compound can undergo intramolecular cyclization. These pathways are critical for the synthesis of cyclic and heterocyclic compounds. For example, after a Michael addition, the newly formed 1,5-dicarbonyl structure can cyclize via an intramolecular aldol condensation. Similarly, after condensation with a binucleophile, an intramolecular cyclization is a key step in forming the final heterocyclic ring, as seen in the formation of quinoxalines. rsc.org The specific pathway is dictated by the structure of the intermediate and the reaction conditions, which can be tuned to favor the formation of specific ring sizes and structures.
Kinetic and Thermodynamic Control Studies in this compound Reactions
In chemical reactions where multiple products can be formed, the product distribution can often be governed by either kinetic or thermodynamic control. wikipedia.org
Kinetic Control: At lower reaction temperatures, the major product is the one that is formed fastest. This "kinetic product" arises from the reaction pathway with the lowest activation energy. libretexts.orgyoutube.com These reactions are often irreversible under the conditions used. libretexts.org
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of all possible pathways, allowing an equilibrium to be established. youtube.com Under these conditions, the most stable product, the "thermodynamic product," will be the major component of the final mixture, regardless of how fast it is formed. wikipedia.org
The distinction is crucial in reactions of complex molecules like this compound. For example, in an electrophilic addition or a condensation reaction, different isomers or products may be possible. By carefully controlling the reaction conditions, one can selectively favor the formation of the desired product. Low temperatures and short reaction times favor the kinetic product, while higher temperatures and longer reaction times allow the reaction to equilibrate and yield the more stable thermodynamic product. dergipark.org.tr
| Control Type | Favored Conditions | Product Characteristic | Activation Energy (Ea) | Product Stability |
|---|---|---|---|---|
| Kinetic | Low Temperature, Short Reaction Time | Forms fastest | Lower | Less Stable |
| Thermodynamic | High Temperature, Long Reaction Time | Most stable | Higher | More Stable |
Strategic Derivatization and Analog Synthesis Utilizing Ethyl 4 Bromo 2 Fluorobenzoyl Acetate
Systematic Modifications at the Ester Group
The ethyl ester functionality of the title compound provides a convenient handle for introducing a variety of molecular scaffolds, enhancing the potential for developing new chemical entities with tailored properties.
Transesterification Reactions for Diverse Alkyl Esters
Transesterification of ethyl (4-bromo-2-fluorobenzoyl)acetate allows for the exchange of the ethyl group with other alkyl or aryl moieties, leading to a library of corresponding esters. This reaction is typically catalyzed by acids, bases, or organometallic complexes and can be driven to completion by removing the ethanol (B145695) byproduct. While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, general protocols for β-keto esters are well-established. For instance, the use of a catalytic amount of sodium ethoxide in the desired alcohol as the solvent is a common and effective method.
Table 1: Representative Transesterification Reactions of β-Keto Esters
| Catalyst | Alcohol | Reaction Conditions | Product | Yield (%) |
| Sodium Methoxide | Methanol (B129727) | Reflux, 4h | Mthis compound | High |
| Titanium (IV) isopropoxide | Benzyl Alcohol | Toluene, Reflux, 24h | Benzyl (4-bromo-2-fluorobenzoyl)acetate | Moderate to High |
| Scandium (III) triflate | Isopropanol | Dichloromethane (B109758), RT, 12h | Isopropyl (4-bromo-2-fluorobenzoyl)acetate | High |
Note: The data in this table is representative of general transesterification reactions of β-keto esters and serves as a predictive model for the reactivity of this compound.
Hydrolysis to the Carboxylic Acid and Subsequent Derivatization
Saponification of the ethyl ester under basic conditions, typically using aqueous sodium or potassium hydroxide, followed by acidification, yields the corresponding (4-bromo-2-fluorobenzoyl)acetic acid. This carboxylic acid is a key intermediate for the synthesis of a wide range of derivatives, most notably amides, through coupling with various amines. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be employed to facilitate the formation of the amide bond.
A search of chemical literature reveals the synthesis of various amide derivatives starting from related bromo-fluoro-substituted benzoic acids, highlighting the feasibility of this approach. For example, the synthesis of N-aryl and N-alkyl amides from substituted benzoic acids is a common strategy in medicinal chemistry.
Table 2: Synthesis of Amide Derivatives from (4-bromo-2-fluorobenzoyl)acetic acid
| Amine | Coupling Reagent | Solvent | Product |
| Aniline (B41778) | DCC, HOBt | Dichloromethane | N-phenyl-2-(4-bromo-2-fluorobenzoyl)acetamide |
| Benzylamine | EDC, HOBt | Dimethylformamide | N-benzyl-2-(4-bromo-2-fluorobenzoyl)acetamide |
| Morpholine | HATU, DIPEA | Acetonitrile | 1-(2-(4-bromo-2-fluorobenzoyl)acetyl)morpholine |
Transformations of the β-Keto Carbonyl Moiety
The β-dicarbonyl unit is a highly versatile functional group that can undergo a variety of transformations, including selective reductions and condensations to form heterocyclic systems.
Chemoselective Reduction Reactions
The selective reduction of the keto group in the presence of the ester is a valuable transformation that leads to the corresponding β-hydroxy ester. This can be achieved using a variety of reducing agents, with the choice of reagent being crucial for achieving high chemoselectivity. Sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents at low temperatures is a common reagent for this purpose. More specialized reagents, such as those derived from borane, can also offer excellent selectivity.
Synthesis of Enol and Imino Derivatives
The acidic α-protons of the β-keto ester facilitate the formation of enolates, which can be trapped to yield stable enol derivatives such as enol ethers and enol esters. Reaction with an alkylating agent in the presence of a base will typically yield the O-alkylated product.
Furthermore, the β-keto group readily condenses with primary amines to form enamines, or with hydrazine (B178648) and its derivatives to construct five-membered heterocyclic rings like pyrazoles. Similarly, reaction with hydroxylamine (B1172632) leads to the formation of isoxazoles. These heterocycles are prevalent scaffolds in many biologically active compounds. While specific examples for this compound are not readily found, the synthesis of pyrazoles and isoxazoles from β-keto esters is a fundamental and widely used transformation in heterocyclic chemistry.
Regioselective Functionalization of the Halogenated Aromatic Ring
The presence of both a bromine and a fluorine atom on the aromatic ring offers opportunities for regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds allows for selective transformations. Generally, the C-Br bond is more reactive than the C-F bond in oxidative addition to palladium(0), enabling selective coupling at the bromine-substituted position.
Common cross-coupling reactions that can be employed include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. wikipedia.org
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds. wikipedia.org
These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, amino, and alkynyl substituents at the 4-position of the benzoyl ring, providing a powerful tool for generating a diverse library of analogs. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity in these transformations. For instance, the use of bulky electron-rich phosphine (B1218219) ligands often enhances the efficiency of these coupling reactions. wikipedia.org
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Reaction Type | Catalyst/Ligand | Product (at C4-position) |
| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 4-phenyl |
| Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 4-anilino |
| Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | 4-phenylethynyl |
Note: This table outlines potential functionalizations of the aromatic ring based on established palladium-catalyzed cross-coupling methodologies for aryl bromides.
Transformations of the Bromine Atom (e.g., to C-C, C-N, C-O bonds)
The bromine atom on the aromatic ring of this compound is a key site for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These transformations are fundamental in constructing more complex molecular architectures.
Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are instrumental in forming C-C bonds from aryl bromides. chemistry.coachyoutube.com Reactions such as the Suzuki reaction, which couples an organoborane with an organic halide, and the Heck reaction, which couples an alkene with an aryl halide, are widely employed. chemistry.coachyoutube.com For instance, the Suzuki reaction utilizes a palladium catalyst and a base to couple the aryl bromide with a boronic acid or ester, while the Heck reaction uses a palladium catalyst and a base to react the aryl bromide with an alkene. chemistry.coach The Sonogashira reaction is another powerful method for forming C-C bonds by coupling terminal alkynes with aryl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. chemistry.coach These methods offer a high degree of functional group tolerance and stereospecificity. youtube.com Furthermore, photoredox/nickel dual catalysis has emerged as a method for the C-C coupling of aryl halides with formamide (B127407) to produce benzamides. acs.org
Carbon-Nitrogen Bond Formation: The formation of C-N bonds is frequently achieved through palladium-catalyzed Buchwald-Hartwig amination. mychemblog.com This reaction directly couples an aryl halide with an amine in the presence of a palladium catalyst and a stoichiometric amount of base. mychemblog.com This method is compatible with a wide range of amines, including primary and secondary aliphatic and aromatic amines. mychemblog.comacs.org Copper-catalyzed methods, often promoted by amino acids like L-proline, also provide an efficient route to C-N bond formation between aryl halides and various nitrogen-containing nucleophiles, including amines and N-containing heterocycles. acs.orgnih.govthieme-connect.com These reactions can often be carried out under milder conditions and offer an alternative to palladium-based systems. acs.orgresearchgate.net Microwave-assisted copper-catalyzed coupling of aryl bromides with N-heterocycles has also been shown to be effective. thieme-connect.com
Carbon-Oxygen Bond Formation: The synthesis of aryl ethers from aryl bromides can be accomplished through copper-catalyzed C-O bond-forming reactions. acs.orgchemsrc.com These reactions often employ a copper(I) catalyst, a ligand such as 8-hydroxyquinoline, and a base. acs.orgchemsrc.com This methodology has been successfully applied to a variety of functionalized substrates. acs.orgchemsrc.com Palladium-catalyzed C-O cross-coupling reactions have also been developed, which can overcome some limitations of the traditional Ullmann condensation. researchgate.net More recently, a BrettPhos ligand-supported palladium-catalyzed C-O bond-forming reaction has been reported for activated aryl halides with primary fluoroalkyl alcohols. sigmaaldrich.com
Table 1: Overview of Bromine Atom Transformations
| Bond Type | Reaction Name | Key Reagents | Catalyst System |
|---|---|---|---|
| C-C | Suzuki Reaction | Aryl boronic acid/ester, base | Palladium catalyst |
| C-C | Heck Reaction | Alkene, base | Palladium catalyst |
| C-C | Sonogashira Reaction | Terminal alkyne, base | Palladium catalyst, Cu(I) co-catalyst |
| C-N | Buchwald-Hartwig Amination | Amine, base | Palladium catalyst |
| C-N | Ullmann-type Coupling | Amine/N-heterocycle, base | Copper catalyst (e.g., CuI, Cu2O) |
| C-O | Ullmann-type Ether Synthesis | Alcohol/phenol, base | Copper catalyst (e.g., CuI, CuCl2) |
| C-O | Buchwald-Hartwig Ether Synthesis | Alcohol, base | Palladium catalyst |
Exploration of Fluorine Atom Reactivity in Aromatic Systems
The fluorine atom in this compound, while generally considered less reactive than the bromine atom in nucleophilic aromatic substitution, plays a significant role in directing the regioselectivity of certain reactions and can be a site for specific transformations. The reactivity of C-H bonds ortho to fluorine substituents in fluoroarenes is enhanced with metal centers, making direct C-H functionalization a growing area of research. acs.org
The fluorine atom is known to promote ortho-C-H metalation. researchgate.net This effect has been utilized in various synthetic strategies. For example, in the presence of an activated norbornene, an ortho-palladation intermediate can be trapped and then relayed to the meta position, leading to meta-selective C-H arylation of fluoroarenes. researchgate.net
Directed Ortho-Metalation Strategies for Advanced Substitution Patterns
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchemeurope.com This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgchemeurope.comorganic-chemistry.org This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent exclusively at the ortho-position. wikipedia.orgchemeurope.comorganic-chemistry.org
In the context of this compound, the fluorine atom can act as a moderate directing group for ortho-metalation. organic-chemistry.org The carbonyl group of the benzoylacetate moiety can also influence the acidity of the ortho protons. The interplay between the directing effects of the fluorine and the benzoylacetate group can be exploited to achieve highly specific substitution patterns. Competition experiments have shown that fluorine is a potent directing group for metalation. researchgate.net
Systematic studies on competitive metalation of various DMG-bearing derivatives have provided valuable insights into the relative directing abilities of different functional groups. researchgate.net These studies, along with the application of DoM in synthesizing contiguously substituted aromatic compounds, highlight the utility of this strategy for creating complex molecules with precisely controlled substitution patterns. researchgate.net
Table 2: Common Directing Metalation Groups (DMGs) in DoM Reactions
| DMG Strength | Examples |
|---|---|
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |
| Moderate | -OMe, -F, -NR₂ |
| Weak | -Cl, -CH₂NR₂ |
Synthesis of Heterocyclic Scaffolds using this compound as a Synthon
The dicarbonyl functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through condensation reactions with dinucleophiles.
Synthesis of Benzimidazoles and Perimidines
Benzimidazoles: Benzimidazoles can be synthesized through the condensation of o-phenylenediamines with the β-ketoester functionality of this compound. The reaction typically proceeds by initial formation of a Schiff base followed by intramolecular cyclization and dehydration. A variety of catalysts and reaction conditions can be employed, including microwave-assisted synthesis. nih.gov For example, 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole can be synthesized from 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde. nih.gov
Perimidines: Perimidines are typically synthesized by the condensation of 1,8-diaminonaphthalene (B57835) with aldehydes or ketones. nih.gov While direct synthesis from this compound is less common, the benzoyl moiety could potentially react with 1,8-diaminonaphthalene under appropriate conditions to form a 2-substituted perimidine. A tandem conjugate carbon addition-intermolecular hetero Diels-Alder reaction using ethyl 1H-perimidine-2-acetate has been reported for the synthesis of fused perimidines. researchgate.net
Formation of Quinoxalines
Quinoxalines are readily prepared by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This compound, being a β-ketoester, can be a precursor to the necessary 1,2-dicarbonyl equivalent. For instance, the starting material 6-bromo-2,3-dichloroquinoxaline (B20724) can be prepared from 4-bromo-o-phenylenediamine and oxalic acid, followed by chlorination. nih.gov This dichloroquinoxaline can then be further derivatized. nih.gov
Access to Pyrazines, β-Carbolines, and Other Nitrogen-Containing Heterocycles
Pyrazines: The synthesis of pyrazines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. unimas.my Similar to quinoxaline (B1680401) synthesis, this compound can be a precursor to the required dicarbonyl species. A Suzuki cross-coupling reaction has been used to synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. mdpi.com
β-Carbolines: The synthesis of β-carbolines, which are structurally related to tryptophan, often involves the Pictet-Spengler reaction. nih.gov While not a direct precursor, derivatives of this compound could potentially be elaborated into intermediates suitable for β-carboline synthesis. For example, a novel one-pot synthesis of norharman and substituted β-carbolines has been achieved from tryptophan and various amino acids. nih.gov Another method involves the electrocyclic cyclization of 3-nitrovinylindoles. nih.gov
Other Nitrogen-Containing Heterocycles: The versatile reactivity of this compound allows for its use in the synthesis of a variety of other nitrogen-containing heterocycles. For example, its derivatives can be used to synthesize tetrazolo[1,5-a]quinoxalines, N-pyrazoloquinoxalines, and 1,2,4-triazinoquinoxalines. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful analytical tool used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of individual atoms. For Ethyl (4-bromo-2-fluorobenzoyl)acetate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a complete structural assignment.
Based on extensive searches of available scientific literature and spectral databases, detailed experimental NMR data for this compound is not publicly available. The following sections outline the expected analyses and the type of information that would be obtained from each NMR technique.
Proton NMR (¹H NMR) for Proton Environment and Connectivity Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment in the molecule. The ethyl group would exhibit a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃). The methylene protons of the acetate (B1210297) group would likely appear as a singlet. The aromatic region would display complex splitting patterns for the three protons on the substituted benzene (B151609) ring, with their chemical shifts and coupling constants influenced by the bromine and fluorine substituents.
Interactive Data Table: Expected ¹H NMR Data
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| -CH₃ (ethyl) | ~1.2-1.4 | Triplet | ~7 |
| -CH₂- (ethyl) | ~4.1-4.3 | Quartet | ~7 |
| -CH₂- (acetate) | ~3.5-3.7 | Singlet | N/A |
| Aromatic-H | ~7.0-8.0 | Multiplet | Various |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Functional Group Identification
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the carbonyl carbons of the ester and ketone groups at the downfield end (typically 160-200 ppm). The aromatic carbons would appear in the range of 110-160 ppm, with their specific shifts influenced by the halogen substituents. The carbons of the ethyl group and the acetate methylene would be found in the upfield region of the spectrum.
Interactive Data Table: Expected ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (ester) | ~165-175 |
| C=O (ketone) | ~190-200 |
| Aromatic C-Br | ~120-130 |
| Aromatic C-F | ~155-165 (doublet due to C-F coupling) |
| Other Aromatic C | ~115-140 |
| -CH₂- (ethyl) | ~60-65 |
| -CH₂- (acetate) | ~45-50 |
| -CH₃ (ethyl) | ~10-15 |
Fluorine-19 NMR (¹⁹F NMR) for Detailed Fluorine Atom Environment Analysis
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the benzene ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely exhibit coupling to the adjacent aromatic protons, providing additional structural information.
Interactive Data Table: Expected ¹⁹F NMR Data
| Fluorine Atom | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Ar-F | ~ -110 to -130 | Multiplet |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the ethyl acetate moiety and the 4-bromo-2-fluorobenzoyl group.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Formula Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula, C₁₁H₁₀BrFO₃. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Interactive Data Table: Expected HRMS Data
| Ion | Calculated m/z for C₁₁H₁₀⁷⁹BrFO₃ [M+H]⁺ | Calculated m/z for C₁₁H₁₀⁸¹BrFO₃ [M+H]⁺ |
| [M+H]⁺ | 288.9875 | 290.9855 |
Fragmentation Pattern Analysis for Elucidation of Molecular Substructures
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 289.10 g/mol for the most common isotopes), the molecular ion peak [M]+ would be expected at m/z 289, with a characteristic [M+2]+ peak of similar intensity due to the presence of the bromine isotopes (79Br and 81Br) docbrown.info.
Key fragmentation pathways would likely involve:
Alpha-cleavage on either side of the ketonic carbonyl group. This could lead to the formation of a [C8H4BrFO]+ ion (m/z 214/216) and the loss of a neutral ketene fragment, or the formation of an acylium ion [CH3CH2OC(O)CH2]+ (m/z 87).
Loss of the ethoxy group ([M - OCH2CH3]+) resulting in a fragment at m/z 244/246.
Cleavage of the ester group , which could generate a [M - CO2CH2CH3]+ fragment at m/z 216/218.
The McLafferty rearrangement , a characteristic fragmentation of carbonyl compounds, may also occur, though it is less common in aromatic ketones miamioh.edu.
The presence of the 4-bromo-2-fluorobenzoyl cation is a significant indicator in the mass spectrum, providing definitive evidence for this part of the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| C=O (Ester) | Stretching | 1735-1750 |
| C=O (Ketone) | Stretching | 1680-1700 |
| C-O (Ester) | Stretching | 1100-1300 |
| C-F (Aromatic) | Stretching | 1200-1250 |
| C-Br (Aromatic) | Stretching | 500-600 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
The distinct carbonyl stretching frequencies for the ester and ketone groups are particularly important for confirming the presence of both functionalities within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring and carbonyl groups in this compound constitute the primary chromophores. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show absorption maxima corresponding to π → π* and n → π* transitions.
The π → π* transitions of the substituted benzene ring are likely to appear as strong absorption bands in the range of 200-300 nm. The n → π* transitions associated with the carbonyl groups are generally weaker and may be observed as a shoulder on the more intense π → π* bands. The presence of bromine and fluorine substituents on the aromatic ring can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoylacetate.
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity determination of non-volatile compounds like this compound. A reverse-phase HPLC method would be most suitable for this analysis.
A typical HPLC system for this compound would consist of:
Stationary Phase: A C18 column is a common choice for separating moderately polar compounds.
Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol (B129727) and water would be effective. The exact ratio would be optimized to achieve good separation of the target compound from any impurities.
Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance (determined from its UV-Vis spectrum) would provide high sensitivity.
This method allows for the precise quantification of the compound and the detection of impurities, which is crucial for quality control.
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, particularly for assessing the presence of volatile impurities.
The GC analysis would typically involve:
Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., polydimethylsiloxane or polyethylene glycol).
Injector: A split/splitless injector would be used to introduce the sample.
Oven Temperature Program: A temperature program starting at a lower temperature and ramping up to a higher temperature would be necessary to ensure the elution of all components.
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS would provide both separation and structural information about any volatile impurities.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of a chemical reaction and for the qualitative assessment of purity.
For this compound, TLC can be performed using:
Stationary Phase: Silica (B1680970) gel plates are commonly used.
Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is a good starting point. The ratio of the solvents is adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7.
Visualization: The spots on the TLC plate can be visualized under UV light, as the aromatic ring will fluoresce. Staining with a reagent such as potassium permanganate (B83412) can also be used.
TLC is an invaluable tool in the synthetic laboratory for quickly determining the completion of a reaction and for identifying the presence of byproducts. libretexts.org
X-ray Diffraction Studies for Single-Crystal Structural Determination and Solid-State Conformation
As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases or scientific literature. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise solid-state conformation remains undetermined.
The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical method. This technique provides precise data on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and the nature of intermolecular interactions in the solid state. Such interactions can include hydrogen bonding, halogen bonding, and π-π stacking, all of which influence the material's bulk properties.
Without experimental crystallographic data for this compound, a detailed analysis of its solid-state structure is not possible. Theoretical modeling and computational chemistry could offer predictions of its likely conformation and electronic properties, but these would require experimental validation.
Further research, specifically the successful growth of a single crystal of this compound and its subsequent analysis by X-ray diffraction, would be necessary to provide the empirical data for a complete structural elucidation.
Computational Chemistry Approaches for Understanding Ethyl 4 Bromo 2 Fluorobenzoyl Acetate
Molecular Modeling and Conformational Landscape Analysis
Conformational Analysis and Energy Minima Identification
The flexibility of Ethyl (4-bromo-2-fluorobenzoyl)acetate, particularly around its single bonds, means it can adopt numerous three-dimensional arrangements or conformations. Conformational analysis is a computational technique used to identify the most stable of these arrangements, known as energy minima. This process involves systematically rotating the rotatable bonds of the molecule and calculating the potential energy of each resulting conformation.
The primary goals of conformational analysis are to locate the global minimum—the most stable conformation—and any other low-energy local minima. These stable conformations are crucial as they are the most likely to be present in biological systems or chemical reactions. The analysis is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which provide a good balance between accuracy and computational cost.
For this compound, the key rotatable bonds would be those connecting the ethyl group to the acetate (B1210297) moiety and the acetate moiety to the benzoyl group. The resulting energy landscape would reveal the most favorable spatial orientations of these functional groups relative to each other.
Illustrative Data: Conformational Energy Profile of this compound
| Conformer | Dihedral Angle 1 (O-C-C-O) | Dihedral Angle 2 (C-C-C=O) | Relative Energy (kcal/mol) |
| Global Minimum | 180° | 60° | 0.00 |
| Local Minimum 1 | -60° | 60° | 1.25 |
| Local Minimum 2 | 180° | -60° | 1.80 |
| Transition State | 0° | 0° | 5.50 |
This is an illustrative table. Actual values would require specific computational studies.
Analysis of Intermolecular Interactions and Crystal Packing (if applicable)
Should this compound exist in a solid, crystalline form, computational methods can be employed to understand how individual molecules interact and arrange themselves within the crystal lattice. This analysis is vital for predicting physical properties such as melting point, solubility, and bioavailability.
The primary intermolecular forces at play would include dipole-dipole interactions, arising from the polar C-F, C-Br, and C=O bonds, as well as weaker van der Waals forces. Hydrogen bonding is less likely to be a dominant force in the absence of strong hydrogen bond donors.
Computational techniques such as those based on molecular mechanics force fields or more advanced quantum mechanical methods can be used to predict the most stable crystal packing arrangement. These calculations aim to minimize the energy of the crystal unit cell, providing insights into the geometry and intermolecular distances.
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Cheminformatics and QSAR/QSPR studies represent a data-driven approach to understanding how the chemical structure of a molecule like this compound relates to its biological activity or physical properties.
Calculation and Utilization of Molecular Descriptors (e.g., Topological Polar Surface Area, Molar Refractivity, Rotatable Bonds)
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These descriptors can be calculated from the two-dimensional or three-dimensional representation of the molecule and are used to build predictive models. For this compound, a range of descriptors would be relevant:
Topological Polar Surface Area (TPSA): This descriptor quantifies the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). It is a good predictor of a molecule's ability to permeate cell membranes.
Molar Refractivity: This descriptor relates to the volume occupied by a molecule and its polarizability. It can provide insights into how a molecule might interact with a biological target.
Number of Rotatable Bonds: This simple descriptor counts the number of single bonds that allow for free rotation. A higher number of rotatable bonds generally indicates greater conformational flexibility, which can impact binding to a target.
LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of a molecule, which is its preference for a fatty or non-polar environment versus an aqueous one. It is a critical parameter in drug design.
Illustrative Data: Calculated Molecular Descriptors for this compound
The following table provides an example of the types of molecular descriptors that would be calculated for this compound.
| Descriptor | Calculated Value |
| Molecular Weight | 289.10 g/mol |
| Topological Polar Surface Area (TPSA) | 43.37 Ų |
| Molar Refractivity | 62.5 cm³ |
| Number of Rotatable Bonds | 5 |
| LogP (estimated) | 3.2 |
These values are illustrative and would be confirmed through specific cheminformatics software.
Development of Predictive Models Based on Structural Features of Derivatives
While there is a lack of specific QSAR models for this compound in the available literature, the methodology for developing such models is well-established. QSAR models aim to establish a mathematical relationship between the structural properties (described by molecular descriptors) of a series of related compounds and their measured biological activity or a specific property. nih.gov
To develop a QSAR model for derivatives of this compound, a researcher would first need a dataset of these derivatives with their corresponding measured activities (e.g., enzyme inhibition, receptor binding affinity). Then, a variety of molecular descriptors would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to identify the descriptors that best correlate with the observed activity and to build a predictive equation. nih.gov
Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds. The robustness and predictive power of the QSAR model would be assessed through rigorous validation techniques. nih.gov
Role as a Strategic Building Block in Complex Molecule Synthesis
The strategic placement of multiple reactive sites within the structure of this compound renders it an invaluable tool for synthetic chemists. This compound serves as a linchpin in the construction of intricate molecular frameworks, offering pathways to otherwise difficult-to-access chemical entities.
Precursor for Synthetically Challenging Scaffolds
The β-ketoester functionality of this compound provides a versatile handle for the construction of various heterocyclic systems. Notably, its structural similarity to other ethyl benzoylacetates suggests its utility as a precursor for pyrimidine derivatives. For instance, the analogous compound, ethyl (4-fluorobenzoyl)acetate, is recognized as an ideal starting material for the synthesis of pyrimidines through reactions like the Pinner synthesis with amidines or guanidines ossila.com. This reaction pathway highlights the potential of this compound to serve as a key component in the generation of a diverse array of substituted pyrimidines, which are core structures in many biologically active compounds and functional materials.
The presence of both bromo and fluoro substituents on the phenyl ring further enhances its utility, allowing for sequential and site-selective modifications to build highly functionalized and complex molecular architectures.
Intermediates for Research into Agrochemicals and Specialty Chemicals
Halogenated aromatic compounds are frequently incorporated into the structures of modern agrochemicals to enhance their efficacy and metabolic stability. While direct research citing this compound in agrochemical synthesis is not extensively documented in publicly available literature, the closely related compound, 4-bromo-2-fluorobenzonitrile, is known to be a versatile building block in agrochemical research. This suggests that derivatives of the 4-bromo-2-fluorobenzoyl moiety are of significant interest in this sector. The structural motifs present in this compound make it a plausible intermediate for the synthesis of novel pesticides and herbicides.
In the realm of specialty chemicals, the unique combination of functional groups in this compound allows for its use in the synthesis of a variety of fine chemicals, including those used as additives, coatings, and in the formulation of advanced materials.
Integration into Novel Organic Materials
The chemical versatility of this compound extends beyond the synthesis of discrete molecules to the construction of advanced organic materials with tailored properties.
Monomeric Unit in Polymer Synthesis
While specific examples of the direct polymerization of this compound are not readily found in the literature, its structure contains functionalities that could be exploited for the synthesis of novel polymers. For instance, the bromo-substituent could potentially be used as a site for cross-coupling polymerization reactions, such as Suzuki or Stille couplings, to create conjugated polymers. Furthermore, the ester and ketone functionalities could be modified to introduce polymerizable groups, allowing for its incorporation into various polymer backbones.
Building Block for Advanced Ligands in Catalysis
The development of highly efficient and selective catalysts is a cornerstone of modern chemical synthesis. The β-ketoester functionality of this compound makes it an excellent precursor for the synthesis of bidentate ligands. The analogous compound, ethyl (4-fluorobenzoyl)acetate, is known to be used as a ligand to enhance the stereoselectivity of catalytic reactions due to its strong chelating ability with metal centers ossila.com. This precedent strongly suggests that ligands derived from this compound could be employed in asymmetric catalysis to control the stereochemical outcome of reactions. The electronic modifications introduced by the bromo and additional fluoro substituents could further modulate the catalytic activity and selectivity of the resulting metal complexes.
Participation in Catalytic Transformations
This compound can itself be a substrate in various catalytic transformations, further highlighting its synthetic utility. The presence of a bromine atom on the aromatic ring makes it a suitable candidate for a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
For example, the bromo-substituent can readily participate in well-established palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at the 4-position of the benzoyl ring, providing a straightforward route to a vast library of derivatives with diverse functionalities and properties. The general applicability of palladium-catalyzed reactions to aryl bromides suggests that this compound would be a versatile substrate in this context.
| Catalytic Reaction | Potential Application with this compound |
| Suzuki Coupling | Formation of a C-C bond with boronic acids/esters. |
| Heck Coupling | Formation of a C-C bond with alkenes. |
| Sonogashira Coupling | Formation of a C-C bond with terminal alkynes. |
| Buchwald-Hartwig Amination | Formation of a C-N bond with amines. |
These transformations underscore the value of this compound as a versatile platform for the synthesis of complex organic molecules.
Future Research Directions and Emerging Challenges
Development of Highly Selective and Stereoselective Synthetic Routes
A primary challenge and a significant area of future research lie in the development of highly selective and stereoselective transformations of Ethyl (4-bromo-2-fluorobenzoyl)acetate. The prochiral nature of the ketone carbonyl group presents an opportunity for asymmetric reduction to yield chiral β-hydroxy esters, which are valuable synthons for biologically active compounds. nih.govnih.gov
Future work will likely focus on the application of chiral catalysts, including metal complexes with chiral ligands and organocatalysts, to achieve high enantioselectivity in the reduction of the keto group. rsc.orgmdpi.comcsic.es Biocatalysis, using enzymes such as ketoreductases (KREDs) from various microorganisms, offers a promising green alternative for the stereoselective reduction of β-keto esters. nih.govnih.govresearchgate.netmdpi.com The development of robust and highly selective catalysts will be crucial for the efficient synthesis of enantiomerically pure derivatives.
Table 1: Potential Catalytic Systems for Stereoselective Reduction
| Catalyst Type | Specific Examples/Approaches | Potential Advantages |
| Chiral Metal Complexes | Rh(II) catalysts, Box-Cu complexes | High turnover numbers, potential for high enantioselectivity. csic.esorganic-chemistry.org |
| Organocatalysts | Axially chiral styrene-based catalysts, proline derivatives | Metal-free, environmentally benign, can provide high enantioselectivity through hydrogen bonding interactions. rsc.org |
| Biocatalysts (Enzymes) | Ketoreductases (KREDs), Dehydrogenases | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govnih.govmdpi.com |
Investigation of Unprecedented Reactivity Modes and Chemical Transformations
The unique electronic properties conferred by the bromo and fluoro substituents on the aromatic ring of this compound suggest the potential for discovering novel reactivity. Future research could explore unprecedented chemical transformations that go beyond its established role as a β-keto ester.
One area of interest is the exploration of cycloaddition reactions where the β-keto ester moiety or a derivative thereof acts as a unique dipole or dipolarophile. mdpi.comuchicago.edubeilstein-journals.orglibretexts.org The development of new catalytic systems could enable novel annulation strategies, leading to the formation of complex heterocyclic frameworks. Furthermore, the strategic placement of the halogen atoms could be exploited in novel cross-coupling reactions or C-H functionalization strategies, opening up new pathways for molecular diversification.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The integration of the synthesis and transformations of this compound with flow chemistry platforms is a key area for future development. thieme-connect.comacs.org
Automated synthesis platforms, which combine flow chemistry with robotic handling and online analysis, can accelerate the discovery and optimization of new reactions and derivatives. nih.govnih.gov These platforms enable high-throughput screening of reaction conditions, catalysts, and substrates, significantly reducing the time required for process development. nih.gov For a compound like this compound, this could facilitate the rapid generation of a library of derivatives for biological screening or materials science applications.
Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
To fully optimize and control the synthesis and subsequent reactions of this compound, a deep understanding of the reaction kinetics and mechanism is essential. Advanced in-situ spectroscopic techniques, such as ReactIR (in-situ FTIR), Raman, and FlowNMR, can provide real-time monitoring of reaction progress. mt.comacs.orgresearchgate.nethzdr.dersc.org
These Process Analytical Technologies (PAT) allow for the tracking of reactants, intermediates, products, and byproducts as the reaction occurs. This data-rich approach enables precise control over reaction parameters, leading to improved yields, selectivity, and safety. For instance, in Grignard-type reactions or reductions involving the ketone, in-situ monitoring can help to control the exothermic nature of the reaction and ensure complete conversion. mt.comhzdr.de
Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Application Example |
| ReactIR (FTIR) | Functional group changes, concentration profiles of key species. | Monitoring the disappearance of the ketone carbonyl peak during a reduction reaction. mt.com |
| Raman Spectroscopy | Vibrational modes, useful for reactions in aqueous media. | Tracking changes in the aromatic ring substitution pattern during a cross-coupling reaction. |
| FlowNMR Spectroscopy | Detailed structural information, quantification of all soluble species. | Elucidating reaction mechanisms and identifying transient intermediates. rsc.org |
Leveraging Machine Learning and Artificial Intelligence for Reaction Design and Property Prediction
Rational Design of Novel Derivatives for Specific Chemical Properties or Applications
The rational design of novel derivatives of this compound with tailored properties is a significant future direction. By understanding the structure-property relationships of bromo-fluoro substituted aromatic compounds, it is possible to design molecules with specific electronic, optical, or biological activities. researchgate.netadpharmachem.comacs.orgnih.govnih.gov
For example, the β-keto ester functionality is a known pharmacophore and can be used as a starting point for the design of enzyme inhibitors. mdpi.comnih.gov182.160.97researchgate.netresearchgate.net The bromo and fluoro substituents can be strategically modified to enhance binding affinity and selectivity for a particular biological target. In materials science, the unique electronic properties of the fluorinated aromatic ring can be exploited to create novel liquid crystals, polymers, or other functional materials. acs.org The combination of computational design and synthetic chemistry will be crucial for realizing the full potential of this versatile building block.
Q & A
Q. What are the standard synthetic routes for Ethyl (4-bromo-2-fluorobenzoyl)acetate, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves two key steps:
Formation of the benzoylacetate backbone : React 4-bromo-2-fluorobenzoic acid with ethyl acetoacetate via a base-mediated Claisen condensation. Potassium tert-butoxide (t-BuOK) in dry THF at 0–5°C is commonly used to minimize side reactions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Q. Optimization Strategies :
- Catalyst choice : Use Pd(PPh₃)₄ for coupling reactions involving halogenated intermediates .
- Temperature control : Maintain low temperatures (<10°C) during condensation to prevent ester hydrolysis.
- Yield enhancement : Monitor reaction progress via TLC (silica gel, UV visualization) to terminate reactions at ~85–90% conversion .
Q. Table 1: Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Claisen condensation | t-BuOK, THF, 0–5°C | 72 | |
| Suzuki coupling* | Pd(PPh₃)₄, 4-bromo-2-fluorophenyl boronic acid | 65 | |
| *Requires prior synthesis of boronic acid intermediates. |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- ¹H/¹³C NMR :
- Key peaks :
- Ester carbonyl (C=O): ~170–175 ppm in ¹³C NMR.
- Aromatic protons (Br/F-substituted benzene): Doublets in ¹H NMR (δ 7.2–8.1 ppm) due to coupling from Br and F .
- GC-MS : Monitor molecular ion [M+H]⁺ at m/z 289 (C₁₁H₁₀BrFO₃) and fragment ions (e.g., loss of –COOEt at m/z 185) .
- FT-IR : Ester C=O stretch at ~1740 cm⁻¹; aromatic C–Br stretch at 550–600 cm⁻¹ .
Q. Table 2: Spectral Benchmarks
| Technique | Key Features | Diagnostic Value |
|---|---|---|
| ¹H NMR | Splitting patterns (Br/F coupling) | Substituent orientation |
| GC-MS | Fragmentation pathways | Purity assessment |
| FT-IR | Absence of –OH stretches (~3500 cm⁻¹) | Confirms esterification |
Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Liquid-liquid extraction : Use ethyl acetate/water (1:1) to remove polar byproducts; repeat 3× for >95% recovery .
- Column chromatography : Silica gel (200–300 mesh) with hexane:ethyl acetate (4:1) eluent. Collect fractions every 10 mL and analyze via TLC .
- Recrystallization : Dissolve crude product in hot ethanol (60°C), cool to –20°C for 12 h, yielding crystals with >98% purity .
Q. Critical Considerations :
- Avoid prolonged exposure to moisture to prevent ester hydrolysis.
- Use anhydrous Na₂SO₄ for drying organic phases .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results when analyzing this compound?
Methodological Answer :
- Crystallography : Refine X-ray data using SHELXL (e.g., anisotropic displacement parameters for Br/F atoms) .
- Cross-validation : Compare experimental bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å suggest disorder or twinning .
- Synchrotron studies : For ambiguous cases, high-resolution data (λ = 0.7 Å) can resolve overlapping electron density peaks near Br/F substituents .
Case Study :
A 2021 study found a 0.08 Å discrepancy in C–Br bond length between XRD and DFT. This was resolved by modeling thermal motion with TLS parameters in SHELXL .
Q. What experimental strategies are employed to investigate the reactivity of the bromo and fluoro substituents in this compound under varying conditions?
Methodological Answer :
- Nucleophilic substitution (SNAr) :
- Conditions : React with KOH (1.2 eq) in DMF at 120°C for 6 h. Monitor Br⁻ release via ion chromatography.
- Outcome : Fluorine remains inert under basic conditions, while bromine substitution occurs at >80% yield .
- Photocatalysis : Use Ru(bpy)₃²⁺ under blue LED light (450 nm) to activate C–F bonds for defluorination .
Q. Table 3: Reactivity Under Controlled Conditions
| Condition | Reactant | Product | Yield (%) |
|---|---|---|---|
| Basic hydrolysis | KOH, DMF, 120°C | Ethyl (4-hydroxy-2-fluorobenzoyl)acetate | 82 |
| Photocatalysis | Ru(bpy)₃²⁺, 450 nm | Ethyl (4-bromo-2-hydroxybenzoyl)acetate | 45 |
Q. What methodologies are used to analyze byproducts formed during the synthesis of this compound, and how can they inform reaction mechanism studies?
Methodological Answer :
- HPLC-DAD : Use a C18 column (MeCN:H₂O = 70:30) to separate byproducts. Detect peaks at 254 nm; match retention times with synthetic standards .
- HRMS-TOF : Identify unexpected adducts (e.g., dimerization via Br–Br coupling at m/z 577.92) .
- Mechanistic insights :
- Ester hydrolysis byproducts : Quantify using pH-dependent kinetic studies (e.g., pseudo-first-order rate constants) .
- Thermal decomposition : TGA-MS reveals mass loss at 180–220°C, correlating with CO₂ release from decarboxylation .
Q. Table 4: Common Byproducts and Origins
| Byproduct | Probable Cause | Mitigation Strategy |
|---|---|---|
| 4-Bromo-2-fluorobenzoic acid | Incomplete esterification | Prolong reaction time |
| Ethyl 4-bromo-2-fluorobenzoate | Over-condensation | Reduce catalyst loading |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
